1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound belongs to the class of urea derivatives, which are recognized for their potential bioactivity, particularly in enzyme inhibition and receptor binding studies.
The compound is cataloged under the CAS number 1903638-14-1, and its structural information can be found in various chemical databases such as PubChem and ChemSpider. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound is classified as a urea derivative due to the presence of the urea functional group (-NH-CO-NH-). It also features an oxadiazole ring and a pyridine moiety, which contribute to its chemical reactivity and biological properties.
The synthesis of 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Common techniques involve using solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions. Purification methods may include recrystallization or chromatography to isolate the desired product.
The compound's molecular weight is approximately 318.39 g/mol. Its structural formula can be deduced from its IUPAC name and confirmed through spectral analysis techniques such as NMR and mass spectrometry.
1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo several chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxadiazole ring may be reduced to form hydroxyl derivatives.
Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings present in the structure.
These reactions are typically conducted under controlled conditions using appropriate reagents and solvents to ensure selectivity and yield. For instance, oxidation reactions might utilize hydrogen peroxide as an oxidizing agent.
The mechanism of action for 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea primarily involves its interaction with biological targets such as enzymes or receptors.
Upon administration or exposure, this compound may bind to specific enzyme active sites or receptor binding domains due to its structural complementarity. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, leading to various biological effects that are currently being investigated in pharmacological studies.
Research indicates that compounds with similar structural features have shown activity against specific cancer cell lines and other diseases by inhibiting target proteins involved in disease progression.
The construction of the 3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole core begins with the activation of 6-ethoxynicotinic acid through esterification, typically employing thionyl chloride in methanol to yield methyl 6-ethoxynicotinate. Subsequent conversion to the corresponding amidoxime occurs via refluxing with hydroxylamine hydrochloride in ethanol/water (1:1) under basic conditions (sodium hydroxide, 70–80°C, 6 hours), achieving yields >85% [1]. Cyclodehydration is then catalyzed by zinc acetate (10 mol%) using N,N-dimethylformamide as solvent at 120°C for 12 hours, forming the 5-(chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole intermediate critical for downstream functionalization [1] [4]. Microwave-assisted protocols significantly enhance this step, reducing reaction times to 30 minutes while maintaining yields at 78–82% [4].
Catalyst Screening for CyclodehydrationTable 1: Catalyst impact on oxadiazole ring closure
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
None | 120 | 24 | 22 |
Zn(OAc)₂ | 120 | 12 | 89 |
CuI | 100 | 8 | 65 |
ZrCl₄ | 130 | 10 | 71 |
Urea formation hinges on the reaction between 5-(aminomethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole and 2-(thiophen-2-yl)acetyl isocyanate. The amine intermediate is generated through Gabriel synthesis or Curtius rearrangement of the corresponding carboxylic acid, followed by phthalimide deprotection with hydrazine [4]. Carbodiimide-mediated coupling employs O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 1.2 equiv) as a superior coupling agent compared to N,N′-dicyclohexylcarbodiimide due to reduced epimerization and enhanced kinetics. Key parameters include:
Thiophene-2-methylamine synthesis requires careful N-protection to avoid polymerization during alkylation. Benzyl chloroformate (Cbz-Cl, 1.1 equiv) in dichloromethane with pyridine as base affords N-Cbz-thiophen-2-ylmethylamine in 92% yield [6]. Alternative protecting groups (Fmoc, Boc) exhibit inferior stability under subsequent reaction conditions. Alkylation employs 2-(chloromethyl)thiophene with sodium hydride (60% dispersion) in tetrahydrofuran at 0°C, followed by Cbz deprotection via hydrogenolysis (10% Pd/C, H₂, 4 hours). Challenges include:
Protecting Group | Deprotection Reagent | Time (h) | Deprotection Yield (%) |
---|---|---|---|
Cbz | H₂/Pd-C | 6 | 90 |
Boc | TFA/DCM | 1 | 88 |
Fmoc | Piperidine/DMF | 0.5 | 82 |
Solvent polarity critically influences cyclodehydration and urea coupling efficiency. For oxadiazole formation, high dielectric constant solvents (N,N-dimethylformamide: ε=36.7) enhance zinc catalyst performance by stabilizing the transition state. Urea coupling yields correlate with solvent polarity index: N,N-dimethylformamide (P=6.4) > acetonitrile (P=5.8) > dichloromethane (P=3.1). Catalyst screening revealed HATU’s superiority over benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (94% vs. 86% yield) due to diminished racemization [4]. Additive effects were quantified:
Solvent | Dielectric Constant (ε) | Reaction Completion (%) | Isolated Yield (%) |
---|---|---|---|
DMF | 36.7 | 98 | 84 |
CH₃CN | 37.5 | 95 | 81 |
DCM | 8.93 | 78 | 65 |
THF | 7.58 | 72 | 60 |
Scale-up beyond 100-g batches introduces three critical challenges:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1